[1,1'-Biphenyl]-2,3',4',5-tetrol
Description
[1,1'-Biphenyl]-2,3',4',5-tetrol is a polyhydroxylated biphenyl derivative with hydroxyl (-OH) groups at positions 2, 3', 4', and 5 on the biphenyl backbone. Its molecular formula is C₁₂H₁₀O₄ (molecular weight: 218.20 g/mol), inferred from structurally analogous compounds like [1,1'-Biphenyl]-3,3',4,4'-tetrol . While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest relevance in materials science, pharmacology, or environmental chemistry.
Properties
CAS No. |
63710-11-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(2,5-dihydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H |
InChI Key |
FEJPFUUENACMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of phenyl magnesium bromide with a suitable biphenyl derivative under anhydrous conditions to form the desired compound.
Electrophilic Substitution: Biphenyl can undergo electrophilic substitution reactions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or alkylated biphenyls.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antioxidant Properties: The compound’s polyphenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1,1'-Biphenyl]-3,3',4,4'-tetrol
- Structural Differences: The hydroxyl groups are positioned at 3, 3', 4, 4' instead of 2, 3', 4', 5.
- Physicochemical Properties : Both isomers share the molecular formula C₁₂H₁₀O₄ , but the 3,3',4,4'-tetrol may exhibit higher melting points due to stronger hydrogen-bonding networks.
- Applications : Polyhydroxylated biphenyls are studied for antioxidant properties and as precursors in polymer synthesis.
Tetrachlorobiphenyls (e.g., PCB-70)
- Structural Differences : PCB-70 (C₁₂H₆Cl₄ ; MW 291.99 g/mol) replaces hydroxyl groups with chlorine atoms at 2, 3', 4', 5 positions .
- Environmental Impact : Chlorination increases hydrophobicity and environmental persistence. PCB-70 is classified as a persistent organic pollutant (POP) due to bioaccumulation and toxicity .
- Electronic Effects : Chlorine’s electronegativity alters the biphenyl ring’s electron density, reducing reactivity compared to hydroxylated analogs.
Bisphenol A (BPA)
- Structural Differences : BPA (C₁₅H₁₆O₂ ; MW 228.29 g/mol) features a central propane bridge with hydroxyl groups at 4,4' positions on two phenyl rings .
- Functional Contrast : BPA’s propane bridge allows conformational flexibility, enhancing its utility as a polymer precursor (e.g., polycarbonates). In contrast, rigid biphenyl tetrols may exhibit stronger intermolecular interactions.
- Toxicity: BPA is a known endocrine disruptor, whereas hydroxylated biphenyls’ toxicity remains understudied.
Resveratrol
- Structural Differences : Resveratrol (C₁₄H₁₂O₃ ; MW 228.25 g/mol) is a stilbene derivative with hydroxyl groups at 3,5,4' positions .
- Biological Activity: Resveratrol’s conjugated double bond system enables antioxidant and anti-inflammatory properties. Biphenyl tetrols lack this conjugation but may exhibit similar bioactivity due to phenolic groups.
Comparative Data Table
Key Research Findings
Substituent Position Effects : Ortho-substituted hydroxyl groups (as in [1,1'-Biphenyl]-2,3',4',5-tetrol) may reduce symmetry compared to para-substituted analogs, impacting solubility and crystallinity.
Environmental Relevance : Chlorinated biphenyls like PCB-70 highlight the trade-off between functional group electronegativity and environmental risk .
Biological Potential: Hydroxylated biphenyls share phenolic functionalities with Resveratrol, suggesting unexplored antioxidant applications .
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